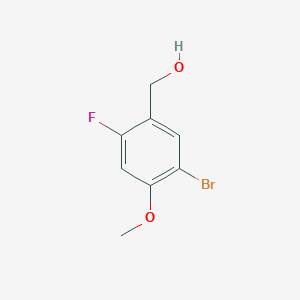

(5-Bromo-2-fluoro-4-methoxyphenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5-Bromo-2-fluoro-4-methoxyphenyl)methanol” is a chemical compound with the molecular formula C8H8BrFO2 . It is listed in various chemical databases and is available from several suppliers .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring substituted with bromo, fluoro, methoxy, and hydroxyl groups . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 235.05 . Other physical and chemical properties such as melting point, boiling point, and density can be found in chemical databases .Scientific Research Applications

(5-Bromo-2-fluoro-4-methoxyphenyl)methanol has been used in a variety of scientific research applications, including the study of enzyme inhibition, drug metabolism, and protein-protein interactions. In particular, this compound has been used in studies of enzyme inhibition, as it has been found to inhibit the activity of several enzymes, including cytochrome P450 enzymes. Additionally, this compound has been used to study drug metabolism, as it has been found to affect the metabolism of a variety of drugs. Finally, this compound has been used to study protein-protein interactions, as it has been found to interact with several proteins in a variety of ways.

Mechanism of Action

Target of Action

A structurally similar compound, 5-(2-fluoro-4-[11c]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2h-pyrano[2,3-b]pyridine-7-carboxamide, has been developed as a pet imaging ligand for metabotropic glutamate receptor 2 (mglur2) . mGluR2 is a therapeutic target for the treatment of several neuropsychiatric disorders and conditions .

Mode of Action

Based on the related compound mentioned above, it could potentially act as a negative allosteric modulator (nam) of mglur2 . NAMs bind to a site different from the active site of the receptor and decrease the receptor’s activity in the presence of an agonist .

Biochemical Pathways

If it acts similarly to the related compound, it may influence the glutamatergic system via modulation of mglur2 . This could potentially affect various downstream effects related to neuropsychiatric disorders and conditions.

Result of Action

If it acts similarly to the related compound, it could potentially modulate the activity of mGluR2, influencing the glutamatergic system and potentially having effects on neuropsychiatric disorders and conditions .

Advantages and Limitations for Lab Experiments

The advantages of using (5-Bromo-2-fluoro-4-methoxyphenyl)methanol in laboratory experiments include its low cost, its availability, and its ability to inhibit the activity of several enzymes. Additionally, this compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in some experiments. Additionally, this compound can be toxic in high concentrations, and it can cause irritation to the skin and eyes.

Future Directions

The potential future directions for (5-Bromo-2-fluoro-4-methoxyphenyl)methanol include further research into its mechanism of action and its effects on drug metabolism. Additionally, further research into its anti-inflammatory, anti-oxidant, and anti-cancer effects could be beneficial. Finally, further research into its potential therapeutic applications, such as its use as an inhibitor of cytochrome P450 enzymes, could be beneficial.

Synthesis Methods

The synthesis of (5-Bromo-2-fluoro-4-methoxyphenyl)methanol is a multi-step process that involves the use of several reagents, catalysts, and solvents. The first step involves the reaction of 5-bromo-2-fluoro-4-methoxybenzene with methanol in the presence of a catalyst such as palladium or platinum. This reaction produces the desired product, this compound, and other by-products. The next step involves the purification of the product by column chromatography and recrystallization.

Safety and Hazards

properties

IUPAC Name |

(5-bromo-2-fluoro-4-methoxyphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-3,11H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNXTBZHKBZULK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)CO)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(3-chlorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2960527.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2960529.png)

![2-(2-oxooxazolidin-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2960530.png)

![4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol](/img/structure/B2960532.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine](/img/structure/B2960536.png)

![Ethyl 4-[4-[(6-methylpyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2960537.png)

![(3-Imidazolylpropyl)[(4-nitrophenyl)sulfonyl]amine](/img/structure/B2960543.png)